4-(4-Bromophenyl)but-3-en-2-ol
Description
4-(4-Bromophenyl)but-3-en-2-ol is a brominated secondary alcohol featuring a conjugated enol system and a para-bromophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its structure combines a hydroxyl group at the C2 position with an alkene moiety at C3-C4, enabling diverse reactivity, including hydrogen bonding, nucleophilic additions, and participation in cycloaddition reactions .
Properties
CAS No. |
875852-27-0 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 g/mol |
IUPAC Name |
4-(4-bromophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3 |
InChI Key |
QVAMPRCBAQIQBI-UHFFFAOYSA-N |
SMILES |
CC(C=CC1=CC=C(C=C1)Br)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Analysis :
- 4-(4-Bromophenyl)but-3-en-2-one (CAS 3815-31-4) replaces the hydroxyl group with a ketone, enhancing electrophilicity for Michael additions or nucleophilic attacks .
- 4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol introduces a tertiary alcohol and alkyne, increasing steric hindrance and altering reactivity toward click chemistry or Sonogashira couplings .
- The triazole-containing alcohol in demonstrates how heterocyclic integration (1,2,4-triazole) and sulfanyl groups expand biological activity, as seen in antimicrobial assays .
Physical and Spectral Properties
Table 2: Comparative Physical Properties
Analysis :
- The absence of a hydroxyl group in 4-(4-Bromophenyl)but-3-en-2-one eliminates broad IR stretches in the 3200–3600 cm⁻¹ region, simplifying spectral interpretation .
- Compounds with dual bromophenyl groups (e.g., compound 14 in ) exhibit higher molecular weights (~427 g/mol) and elevated melting points (190°C) due to increased van der Waals interactions .
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